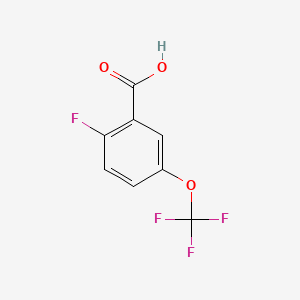

2-Fluoro-5-(trifluoromethoxy)benzoic acid

描述

Significance of Fluorine in Organic and Medicinal Chemistry

The element fluorine possesses a unique combination of properties that make it a powerful tool for modifying organic molecules. Its introduction into a molecular structure can profoundly influence its physical, chemical, and biological characteristics.

Key impacts of fluorination include:

Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong, making it resistant to metabolic breakdown by enzymes in the body. This can increase the half-life and duration of action of a drug. mdpi.comnih.gov

Lipophilicity: The introduction of fluorine, particularly in the form of trifluoromethyl (-CF3) or trifluoromethoxy (-OCF3) groups, generally increases a molecule's lipophilicity (its ability to dissolve in fats and lipids). mdpi.comnih.gov This can enhance its ability to cross cell membranes and improve absorption and distribution within the body. mdpi.com

Binding Affinity: Fluorine's electronegativity can alter the acidity or basicity of nearby functional groups, which can lead to stronger and more specific interactions with biological targets like proteins and enzymes. ikprress.org

Conformational Effects: The polarized C-F bond can influence the preferred three-dimensional shape of a molecule, which is critical for its interaction with biological receptors.

These modifications are summarized in the table below.

| Property Modified | Effect of Fluorination | Consequence for Bioactivity |

| Metabolic Stability | Increased due to strong C-F bond | Longer drug half-life, enhanced duration of action |

| Lipophilicity | Generally increased, especially with -CF3 and -OCF3 groups | Improved membrane permeability and bioavailability |

| Binding Affinity | Altered electronic properties lead to stronger target interactions | Enhanced potency and selectivity of the molecule |

| Acidity/Basicity (pKa) | Increased acidity of neighboring groups | Modified ionization state, affecting solubility and transport |

The predictable effects of fluorination have made it a routine strategy in the development of new medicines and crop protection agents. nih.gov It is estimated that approximately 20-30% of all pharmaceuticals contain at least one fluorine atom. researchgate.net Notable examples of successful fluorinated drugs include the antidepressant fluoxetine (B1211875) (Prozac) and the anti-inflammatory drug celecoxib (B62257) (Celebrex). wikipedia.org

In the agrochemical industry, fluorinated compounds are integral to the design of modern herbicides, insecticides, and fungicides. chemimpex.comchemimpex.com The enhanced stability and efficacy conferred by fluorine lead to more potent and environmentally persistent products, allowing for lower application rates. chemimpex.com The trifluoromethyl group, in particular, is a common feature in many commercial pesticides. wikipedia.org

Overview of Benzoic Acid Derivatives as Molecular Scaffolds

Benzoic acid, a simple aromatic carboxylic acid, and its derivatives are fundamental building blocks in organic synthesis. The benzoic acid structure provides a rigid and versatile scaffold that can be readily modified. The carboxylic acid group (-COOH) is a key functional handle, allowing for the straightforward formation of amides, esters, and other functional groups, which enables chemists to connect the benzoic acid core to other molecular fragments. ossila.comossila.com This modular approach is highly advantageous in drug discovery, where researchers systematically build and test libraries of related compounds to identify those with the most promising biological activity.

Specific Focus on 2-Fluoro-5-(trifluoromethoxy)benzoic acid

Within the family of fluorinated benzoic acids, this compound (CAS No. 886497-85-4) emerges as a compound of significant interest, primarily as a specialized building block for more complex molecules.

The specific substitution pattern of this compound is not accidental; it is a deliberate design choice to create a synthetic intermediate with a unique combination of properties.

Benzoic Acid Core: Provides the fundamental scaffold and a carboxylic acid group for synthetic elaboration.

2-Fluoro Group: The fluorine atom at the ortho-position to the carboxylic acid can influence the acidity and conformation of the carboxyl group. nih.gov It also modifies the electronic properties of the aromatic ring and can participate in specific binding interactions.

5-Trifluoromethoxy Group (-OCF3): This group is a powerful modulator of molecular properties. It is highly lipophilic and metabolically very stable. nih.gov Compared to the more common trifluoromethyl (-CF3) group, the trifluoromethoxy group has distinct electronic and steric properties, offering an alternative way to fine-tune a molecule's characteristics. mdpi.comnih.gov It is often considered a "lipophilic pseudo-halogen" due to its combination of high lipophilicity and strong electron-withdrawing nature. nih.gov

The combination of these three components makes this compound a highly valuable precursor for creating novel pharmaceutical and agrochemical candidates with potentially enhanced metabolic stability, membrane permeability, and target affinity. ikprress.orgtandfonline.com

Currently, this compound is primarily available through chemical suppliers as a research chemical or building block for organic synthesis. An extensive review of scientific literature reveals a significant gap in published research focused specifically on this molecule's applications and biological activities.

While the rationale for its utility can be inferred from the well-documented effects of its constituent functional groups, there is a lack of dedicated studies detailing its use in the synthesis of specific bioactive compounds or evaluating its own biological profile. This indicates that while synthetic and medicinal chemists are likely utilizing this and similar building blocks in discovery programs, the results of these efforts are often proprietary or have not yet entered the public domain through peer-reviewed publications. The primary research gap, therefore, is the absence of applied studies demonstrating the successful incorporation of this specific building block into novel, high-value molecules and a detailed characterization of the benefits it confers.

Structure

3D Structure

属性

IUPAC Name |

2-fluoro-5-(trifluoromethoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F4O3/c9-6-2-1-4(15-8(10,11)12)3-5(6)7(13)14/h1-3H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSMVUVGPLMTFIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC(F)(F)F)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50397336 | |

| Record name | 2-Fluoro-5-(trifluoromethoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50397336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886497-85-4 | |

| Record name | 2-Fluoro-5-(trifluoromethoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50397336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 886497-85-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes to 2-Fluoro-5-(trifluoromethoxy)benzoic acid

Established routes typically involve the assembly of the molecule from simpler, commercially available precursors. These pathways are designed to control the placement of each functional group in the desired 1, 2, and 5 positions.

Key precursors that may be utilized or synthesized en route to the final product are listed in the table below.

| Precursor Name | Molecular Formula | Role in Synthesis |

| 4-Aminophenol | C₆H₇NO | Starting material for introducing the hydroxyl and a latent amino group for diazotization. |

| 4-Bromoanisole | C₇H₇BrO | Precursor for the trifluoromethoxy group via chlorination/fluorination, with the bromo group serving as a handle for carboxylation. |

| 1-Fluoro-4-nitrobenzene | C₆H₄FNO₂ | A starting point where the fluorine is pre-installed, and the nitro group can be converted to other functionalities. |

| 4-(Trifluoromethoxy)phenol | C₇H₅F₃O₂ | An intermediate that already contains the key trifluoromethoxy group, ready for fluorination and carboxylation. |

This table is interactive and contains data based on established synthetic strategies.

Two distinct halogen-containing groups must be installed on the aromatic ring: a single fluorine atom and a trifluoromethoxy group. The methods for introducing these are fundamentally different.

The direct introduction of a fluorine atom onto the aromatic ring can be achieved through electrophilic fluorination. In this type of reaction, a reagent serves as an electrophilic source of fluorine ("F+"), which attacks the electron-rich aromatic ring. The trifluoromethoxy (-OCF3) group is known to be an ortho, para-director for electrophilic aromatic substitution lookchem.com. Therefore, to achieve the desired 2-fluoro substitution pattern, one would typically start with a 1-substituted-4-(trifluoromethoxy)benzene precursor.

Common reagents for electrophilic fluorination include N-F compounds, which are generally safer and more manageable than elemental fluorine. wikipedia.org

Common Electrophilic Fluorinating Reagents

| Reagent Name | Acronym | Characteristics |

|---|---|---|

| N-Fluorobenzenesulfonimide | NFSI | A mild and versatile reagent with a broad substrate scope. brynmawr.edu |

| Selectfluor | F-TEDA-BF₄ | A highly effective, stable, and commercially available cationic reagent. wikipedia.orgbrynmawr.edu |

This table is interactive and provides details on common reagents used for electrophilic fluorination.

The primary challenge in this approach is achieving high regioselectivity, as fluorination can potentially occur at both the ortho and para positions relative to the directing group.

The trifluoromethoxy group (-OCF3) is a valuable substituent in medicinal and agricultural chemistry due to its unique electronic properties and metabolic stability. nih.govbeilstein-journals.org Its synthesis is more complex than that of simpler ethers. The most common methods start from phenols or their corresponding methyl ethers (anisoles).

One prevalent industrial method involves the transformation of a substituted anisole. This two-step process begins with the radical-mediated photochlorination of the methyl group to yield an aryl trichloromethyl ether (Ar-OCCl3). This intermediate is then treated with a fluorinating agent like antimony trifluoride (SbF3) or anhydrous hydrogen fluoride (B91410) (HF) to exchange the chlorine atoms for fluorine, yielding the desired aryl trifluoromethyl ether (Ar-OCF3). nih.govbeilstein-journals.org

A more direct route starts from phenols. The reaction of a phenol (B47542) with carbon tetrachloride (CCl4) and anhydrous hydrogen fluoride (HF) can produce the trifluoromethyl ether in a single step under pressure. beilstein-journals.org

| Method | Starting Material | Key Reagents | Description |

| Two-Step from Anisole | Aryl Methyl Ether (Anisole) | 1. Cl₂, UV light2. SbF₃ or HF | The methyl ether is first converted to a trichloromethyl ether, which is subsequently fluorinated. nih.govbeilstein-journals.org |

| One-Step from Phenol | Phenol | CCl₄, HF | A direct but often harsh method that combines the carbon source and fluorinating agent in one pot. beilstein-journals.org |

| Oxidative Desulfurization | Dithiocarbonate | TBAH₂F₃, NBS | A milder method involving the fluorination of a dithiocarbonate derivative of the corresponding phenol. |

This table is interactive and compares different methods for synthesizing aryl trifluoromethyl ethers.

The final step in many synthetic routes is the introduction of the carboxylic acid group (-COOH). This is typically done after the halogen substituents are in place, as the carboxyl group is a meta-director and would interfere with the desired regiochemistry of earlier steps.

Several reliable methods exist for this transformation:

Hydrolysis of a Nitrile: A common and efficient method is the hydrolysis of a corresponding benzonitrile (B105546) (Ar-CN) intermediate. The nitrile can be prepared from an aniline (B41778) (Ar-NH2) via the Sandmeyer reaction. Subsequent heating with a strong acid or base converts the nitrile to the carboxylic acid. chemicalbook.com

Oxidation of a Side-Chain: If the precursor contains an oxidizable side-chain, such as a methyl group (Ar-CH3), it can be converted to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO4) or chromic acid.

Carbonation of an Organometallic Reagent: A bromo- or iodo-substituted precursor can be converted into an organometallic species, such as a Grignard reagent (Ar-MgBr) or an organolithium (Ar-Li). This intermediate then reacts with carbon dioxide (CO2), followed by an acidic workup, to yield the benzoic acid.

Halogenation Strategies

Advanced Synthetic Approaches

Modern synthetic chemistry seeks to develop more efficient, milder, and environmentally benign methods. For a molecule like this compound, advanced approaches may focus on novel catalytic systems or more efficient ways to install the key functional groups.

One such advanced strategy is fluorodecarboxylation . This method has been developed for the synthesis of trifluoromethyl aryl ethers from aryloxydifluoroacetic acid precursors. The reaction is typically induced by a silver(II) fluoride (AgF2) oxidant, which facilitates decarboxylation and subsequent fluorination. researchgate.net This approach can offer a milder alternative to traditional methods that require harsh reagents like HF. While not a direct route to the final benzoic acid, it represents a modern technique for constructing the critical aryl trifluoromethyl ether core, which can then be carboxylated using established methods.

Transition-Metal-Catalyzed Reactions

Transition-metal catalysis offers powerful tools for the formation and functionalization of aromatic compounds. For fluorinated benzoic acids, palladium and copper catalysis are particularly relevant for key bond-forming and modification reactions.

While the direct removal of the carboxylic acid group from an aromatic ring can be challenging, palladium-catalyzed decarboxylative cross-coupling reactions represent a synthetically valuable transformation for aromatic carboxylic acids. researchgate.netnih.gov Instead of simple decarboxylation, this strategy typically involves the coupling of the aromatic ring (from which the CO₂ is lost) with another reaction partner. This avoids the high activation barrier often required for thermal decarboxylative carbometalation. nih.gov

These reactions can involve the simultaneous decarbonylation of an acyl chloride and decarboxylation of a benzoate (B1203000) salt to form unsymmetrical biaryls. rsc.org For fluorinated substrates, such as derivatives of this compound, the process would typically first involve conversion to a more reactive species, like an ester or acyl halide, before the palladium-catalyzed step. researchgate.net For example, benzyl (B1604629) fluorobenzoates can undergo palladium-catalyzed decarboxylation to afford fluorinated diarylmethanes. researchgate.net This type of reaction formally serves as a cross-coupling between a benzoic acid and a benzyl alcohol. researchgate.net

Table 1: Example Conditions for Palladium-Catalyzed Decarboxylative Reactions This table presents generalized conditions for reactions involving fluorinated benzoic acid derivatives.

| Catalyst / Ligand | Reactants | Solvent | Temperature | Product Type |

| Pd(η³-allyl)Cp / XPhos | Benzyl fluorobenzoate | Toluene | 80-120 °C | Fluorinated diarylmethane researchgate.net |

| Pd(OAc)₂ / SPhos | Acyl Chloride, Potassium Perfluorobenzoate | Dioxane | 120 °C | Unsymmetrical Biaryl rsc.org |

Copper-mediated reactions provide an alternative and often more economical approach for constructing aryl-fluoride bonds. rsc.org Direct C-H fluorination is an attractive strategy due to its atom and step economy, transforming a ubiquitous C-H bond directly into a C-F bond. beilstein-journals.org Copper catalysis can be employed for the direct fluorination of arene and heteroarene C-H bonds. nih.gov These methods can be catalyst-controlled, sometimes leveraging electrochemical approaches to translate the reactivity of a copper(III) fluoride complex into a catalytic cycle. nih.govresearchgate.net

For a precursor to this compound, such as a trifluoromethoxy-substituted benzene (B151609) derivative, a copper-mediated C-H fluorination could potentially be used to install the fluorine atom at the desired position, although regioselectivity would be a critical challenge to control. The mechanism often involves an oxidative asynchronous proton-coupled electron transfer at an electrophilic Cu(III)-F complex. nih.gov

Table 2: Components of Copper-Mediated C-H Fluorination Systems This table outlines typical components used in copper-mediated C-H fluorination reactions.

| Copper Source | Fluoride Source | Oxidant / System | Substrate Type |

| CuI, Cu(OAc)₂ | AgF, Selectfluor | Electrochemical Oxidation, K₂S₂O₈ | Benzoic Acid Derivatives, Arenes nih.govresearchgate.net |

| Cu(CH₃CN)₄PF₆ | Selectfluor | - | Alkenes/Imines researchgate.net |

Green Chemistry Principles in Synthesis

The synthesis of fluorinated compounds is increasingly scrutinized through the lens of green chemistry, aiming to reduce environmental impact and improve safety. dovepress.comresearchgate.net Key goals include avoiding toxic materials, enhancing atom economy, and minimizing hazardous by-products. dovepress.com

Historically, fluorination has relied on hazardous reagents like antimony trifluoride (SbF₃) or anhydrous hydrogen fluoride (HF). dovepress.com Modern green approaches focus on developing safer and more efficient alternatives. This includes:

Safer Reagents : Utilizing less hazardous fluorinating agents. For example, solid-state mechanochemical protocols using potassium fluoride (KF) combined with a quaternary ammonium (B1175870) salt can replace toxic, high-boiling point solvents like DMSO. rsc.org

Atom Economy : Designing reactions, such as direct C-H functionalization, that incorporate fluorine atoms with minimal waste. This is superior to classical methods that require pre-functionalization and generate stoichiometric by-products. dovepress.com

Waste Reduction : Employing catalytic systems that minimize waste. For instance, processes that generate only non-toxic salts like NaCl and KCl as by-products are highly desirable. eurekalert.org

These principles are directly applicable to the manufacturing of this compound and other fluorinated aromatics, pushing the field towards more sustainable practices. numberanalytics.com

Chemo- and Regioselective Synthesis Strategies

Achieving specific substitution patterns on an aromatic ring is a fundamental challenge in organic synthesis. For this compound, the precise placement of the fluoro, trifluoromethoxy, and carboxyl groups requires highly regioselective methods.

A powerful strategy for this is Directed ortho Metalation (DoM) . wikipedia.org In this approach, a directing metalation group (DMG) on the aromatic ring coordinates to a strong base, typically an organolithium reagent, directing deprotonation to the adjacent ortho position. wikipedia.org The resulting aryllithium intermediate can then be trapped with an electrophile to install a desired functional group with high regioselectivity. wikipedia.org

In a synthesis targeting this compound, a plausible precursor is 1-fluoro-4-(trifluoromethoxy)benzene. The fluorine atom can act as a directing group. The reaction with a strong, sterically hindered base like lithium diisopropylamide (LDA) can selectively remove the proton at the C2 position, ortho to the fluorine. The resulting organolithium species can then be carboxylated by quenching with carbon dioxide (CO₂) to introduce the carboxylic acid group at the desired position. Both the trifluoromethoxy and fluorine substituents are strongly electron-withdrawing, which facilitates the ortho-lithiation. beilstein-journals.org

Table 3: General Scheme for Chemo- and Regioselective Synthesis via DoM

| Step | Reagents & Conditions | Intermediate/Product | Purpose |

| 1. Precursor | 1-fluoro-4-(trifluoromethoxy)benzene | Starting Material | Provides the F and OCF₃ backbone. |

| 2. ortho-Lithiation | n-BuLi or LDA, THF, -78 °C | 2-Lithio-1-fluoro-4-(trifluoromethoxy)benzene | Regioselective deprotonation ortho to Fluorine. wikipedia.orguwindsor.ca |

| 3. Carboxylation | 1) CO₂ (gas or solid), 2) H₃O⁺ workup | This compound | Introduction of the carboxylic acid group. |

Functional Group Interconversions and Derivatization

Conversion of Carboxylic Acid Group to Acyl Fluorides

Acyl fluorides are valuable synthetic intermediates due to their unique balance of stability and reactivity, often showing advantages over more common acyl chlorides. cas.cnbeilstein-journals.org They can be synthesized directly from carboxylic acids via deoxyfluorination. A variety of modern reagents have been developed for this transformation, offering mild conditions and high functional group tolerance. cas.cn

This conversion is applicable to this compound, transforming the carboxylic acid into a more versatile functional group for subsequent reactions like amide bond formation or Friedel-Crafts acylations.

Table 4: Selected Reagents for Deoxyfluorination of Carboxylic Acids

| Reagent | Abbreviation / Name | Typical Conditions | Notes |

| 3,3-Difluoro-1,2-diphenylcyclopropene | CpFluor | CH₂Cl₂, room temperature | A bench-stable, all-carbon-based reagent that operates under neutral conditions. cas.cn |

| 2-(Trifluoromethylthio)benzothiazolium triflate | BT-SCF₃ | DIPEA (base), DCM, room temperature | Can be used in sub-stoichiometric amounts. beilstein-journals.orgbeilstein-journals.org |

| Cyanuric Fluoride | - | Pyridine (B92270), DCM | An established reagent for this transformation. cas.cn |

| Bis(2-methoxyethyl)aminosulfur trifluoride | Deoxo-Fluor | - | More thermally stable than DAST. |

Esterification and Amidation Reactions

The conversion of this compound into its corresponding esters and amides is a fundamental transformation in organic synthesis, often pivotal for the creation of more complex molecules and active pharmaceutical ingredients. These reactions typically proceed via the activation of the carboxylic acid group, most commonly by converting it into a more reactive acyl chloride derivative.

Esterification: The esterification of fluorinated benzoic acids can be effectively achieved through various standard methods. A prevalent approach involves the reaction of the parent carboxylic acid with an alcohol in the presence of a dehydrating agent or a catalyst. For a compound like this compound, a two-step process is often preferred for efficiency and to accommodate a wider range of alcohols. This process begins with the conversion of the benzoic acid to its acyl chloride. Reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are commonly employed for this transformation, often in an inert solvent like dichloromethane (B109758) (DCM) with a catalytic amount of N,N-dimethylformamide (DMF). The resulting 2-Fluoro-5-(trifluoromethoxy)benzoyl chloride is a highly reactive intermediate.

This acyl chloride can then be reacted with a desired alcohol to furnish the corresponding ester. The reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct. This method is versatile and allows for the synthesis of a wide array of esters, from simple alkyl esters to more complex structures.

Amidation: Similar to esterification, the formation of amides from this compound is most efficiently accomplished via the acyl chloride intermediate. Once 2-Fluoro-5-(trifluoromethoxy)benzoyl chloride is synthesized, it can readily react with a primary or secondary amine to yield the corresponding amide. This nucleophilic acyl substitution is also typically performed in the presence of a base to scavenge the generated HCl.

Introduction of Other Functionalities

Beyond ester and amide formation, the structural framework of this compound can be further elaborated by introducing other functionalities. The carboxylic acid group serves as a versatile handle for a variety of chemical transformations.

One common strategy involves the reduction of the carboxylic acid to a primary alcohol. This can be accomplished using strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) complexes. The resulting benzyl alcohol derivative opens up new avenues for functionalization, such as oxidation to the corresponding aldehyde, or conversion of the hydroxyl group into a leaving group for subsequent nucleophilic substitution reactions.

Furthermore, the aromatic ring of this compound is susceptible to electrophilic aromatic substitution reactions, although the existing electron-withdrawing fluoro and trifluoromethoxy groups will direct incoming electrophiles to specific positions and may require forcing conditions. Conversely, nucleophilic aromatic substitution of the fluorine atom is a potential pathway, particularly if the ring is further activated by other electron-withdrawing groups or through the formation of an arenium intermediate.

The activated acyl chloride intermediate, 2-Fluoro-5-(trifluoromethoxy)benzoyl chloride, is not only a precursor to esters and amides but can also participate in Friedel-Crafts acylation reactions with electron-rich aromatic compounds to form diaryl ketones. ossila.com It can also be a substrate for the synthesis of other functional groups, for instance, conversion to an acyl azide, which can then undergo a Curtius rearrangement to form an isocyanate, a versatile intermediate for the synthesis of ureas, carbamates, and other nitrogen-containing compounds.

Stereoselective Synthesis and Chiral Resolution

While this compound itself is not chiral, its derivatives can be, necessitating methods for stereoselective synthesis or the resolution of racemic mixtures.

Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids

Enzymatic methods offer a powerful and environmentally benign approach for the chiral resolution of carboxylic acids and their derivatives. A particularly effective strategy for fluorinated arylcarboxylic acids is enzymatic kinetic resolution. This technique relies on the stereoselective catalysis of a reaction by an enzyme, where one enantiomer of a racemic mixture reacts at a significantly faster rate than the other.

For derivatives of this compound, a common approach involves the hydrolysis of a racemic ester. Hydrolase enzymes, such as lipases, are often employed for this purpose. In a typical resolution, a racemic ester of the fluorinated arylcarboxylic acid is subjected to hydrolysis in the presence of a lipase (B570770) (e.g., Amano PS, a lipase from Pseudomonas cepacia) in a buffered aqueous solution. The enzyme will selectively hydrolyze one enantiomer of the ester (for instance, the (S)-ester) to the corresponding carboxylic acid, leaving the other enantiomer (the (R)-ester) largely unreacted.

This process results in a mixture of an enantioenriched carboxylic acid and an enantioenriched ester, which can then be separated by standard chemical techniques, such as extraction. The enantiomeric purity of both the resulting acid and the unreacted ester can be very high. To further enhance the enantiomeric excess of the carboxylic acid, a second enzymatic deracemization step can be performed. The efficiency and enantioselectivity of this biocatalytic conversion can be influenced by reaction conditions such as temperature and the use of techniques like microwave irradiation.

| Parameter | Description | Typical Values/Observations |

| Enzyme | Lipase (e.g., Amano PS from Pseudomonas cepacia) | High enantioselectivity for hydrolysis of one ester enantiomer. |

| Substrate | Racemic ester of the fluorinated arylcarboxylic acid | One enantiomer is preferentially hydrolyzed. |

| Products | (S)-carboxylic acid and (R)-ester (example) | High yields and high enantiomeric purity for both products. |

| Reaction Conditions | Phosphate buffer (pH ~7.0), room temperature | Can be optimized with microwave irradiation. |

Chiral Separation Techniques

For the analytical and preparative separation of enantiomers of this compound derivatives, high-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is a widely used and effective technique. The choice of the CSP is crucial for achieving successful enantioseparation.

Commonly used CSPs for the resolution of fluorinated and other aromatic carboxylic acids include those based on polysaccharides, such as cellulose (B213188) and amylose (B160209) derivatives. These are often coated or immobilized on a silica (B1680970) support. The chiral recognition mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the chiral cavities of the polysaccharide polymer. For acidic compounds, the mobile phase composition, including the type of alcohol and the presence of acidic or basic additives, plays a significant role in achieving optimal separation.

Another class of CSPs that has shown efficacy for the separation of fluorinated compounds are those based on macrocyclic glycopeptides, such as vancomycin (B549263) and teicoplanin. These selectors offer a complex array of interaction sites, including peptide linkages, aromatic rings, and sugar moieties, which can lead to excellent chiral recognition for a broad range of analytes.

The development of a specific chiral HPLC method would involve screening different CSPs and optimizing the mobile phase composition to achieve baseline separation of the enantiomers. Factors such as the organic modifier (e.g., isopropanol, ethanol), the acidic additive (e.g., trifluoroacetic acid, acetic acid), and the flow rate are all critical parameters that need to be fine-tuned.

| Technique | Chiral Stationary Phase (CSP) | Mobile Phase Considerations | Typical Application |

| Chiral HPLC | Polysaccharide-based (Cellulose or Amylose derivatives) | Normal phase (e.g., hexane/isopropanol) or polar organic mode. | Analytical and preparative separation of enantiomers. |

| Chiral HPLC | Macrocyclic glycopeptide-based (e.g., Vancomycin, Teicoplanin) | Polar ionic or reversed-phase mode with buffered aqueous-organic eluents. | Resolution of a wide range of chiral compounds, including amino acids and their derivatives. |

Chemical Reactivity and Mechanistic Investigations

Influence of Fluoro and Trifluoromethoxy Substituents on Reactivity

The fluorine atom and the trifluoromethoxy group are both potent modulators of chemical reactivity due to their unique electronic and steric properties. Their combined presence on the benzoic acid scaffold results in a complex reactivity profile.

Both the fluoro and trifluoromethoxy substituents exert strong electron-withdrawing inductive effects (-I) owing to the high electronegativity of fluorine atoms. chemistrysteps.com This inductive pull decreases the electron density of the aromatic ring, making it less susceptible to electrophilic attack.

The mesomeric effect (or resonance effect, +M) of these substituents involves the donation of lone pair electrons from the fluorine and oxygen atoms to the π-system of the benzene (B151609) ring. For the fluorine atom, this +M effect is relatively weak and is generally outweighed by its strong -I effect. pearson.com The trifluoromethoxy group also exhibits a +M effect, however, it is weaker than that of a methoxy (B1213986) group due to the electron-withdrawing fluorine atoms on the methyl group. beilstein-journals.org Despite being resonance donors, both substituents are considered deactivating for electrophilic aromatic substitution due to the dominance of their inductive effects. nih.gov

The cumulative effect of a fluorine atom at the ortho position and a trifluoromethoxy group at the meta position to the carboxyl group is a significant reduction in the electron density of the aromatic ring. This deactivation is crucial in determining the conditions required for and the regioselectivity of electrophilic aromatic substitution reactions.

Table 1: Comparison of Electronic Properties of Substituents

| Substituent | Inductive Effect | Mesomeric Effect | Overall Effect on Aromatic Ring |

| -F | Strong Electron-Withdrawing (-I) | Weak Electron-Donating (+M) | Deactivating |

| -OCF₃ | Strong Electron-Withdrawing (-I) | Weak Electron-Donating (+M) | Deactivating |

| -COOH | Electron-Withdrawing (-I, -M) | Deactivating |

The fluorine atom at the ortho position to the carboxylic acid group gives rise to the "ortho effect". wikipedia.org This effect is primarily steric in nature, where the proximity of the fluorine atom forces the carboxyl group to twist out of the plane of the benzene ring. wikipedia.org This loss of coplanarity inhibits the resonance interaction between the carboxyl group and the aromatic ring. wikipedia.org A significant consequence of this steric hindrance is an increase in the acidity of the benzoic acid. wikipedia.org Quantum chemical calculations on 2-fluorobenzoic acid have shown that repulsive interactions between the fluorine substituent and the oxygen atoms of the carboxylic group influence the conformational preferences of the molecule. nih.gov

Reaction Mechanisms of Key Transformations

The unique substitution pattern of 2-fluoro-5-(trifluoromethoxy)benzoic acid dictates the mechanisms of its key reactions.

The aromatic ring of this compound is significantly deactivated towards electrophilic aromatic substitution (EAS) due to the presence of three electron-withdrawing groups. The directing effects of these substituents are as follows:

The -COOH group is a meta-director.

The -F atom is an ortho, para-director.

The -OCF₃ group is also an ortho, para-director. nih.gov

Given the positions of the existing substituents, the potential sites for electrophilic attack are C4 and C6. The directing effects of the substituents are summarized in the table below:

Table 2: Directing Effects of Substituents for Electrophilic Aromatic Substitution

| Position | Directed by -COOH (meta) | Directed by -F (ortho, para) | Directed by -OCF₃ (ortho, para) | Overall Influence |

| C3 | No | No | No | - |

| C4 | No | Para | Ortho | Favorable |

| C6 | No | Ortho | Para | Favorable |

The fluorine atom, being an ortho, para-director, will direct incoming electrophiles to the C4 and C6 positions. Similarly, the trifluoromethoxy group, also an ortho, para-director, will direct to the C4 and C6 positions. The carboxylic acid group directs meta, which would be the C3 position, but this position is already substituted with the trifluoromethoxy group (relative to the fluorine) and is sterically hindered. Therefore, electrophilic substitution is most likely to occur at the C4 or C6 positions, with the specific outcome depending on the reaction conditions and the nature of the electrophile. However, due to the strong deactivation of the ring, harsh reaction conditions are generally required for EAS to proceed.

Aryl halides that possess electron-withdrawing substituents, particularly in the ortho and para positions to the leaving group, are susceptible to nucleophilic aromatic substitution (SNAr). libretexts.org In this compound, the fluorine atom at the C2 position is a potential leaving group. The ring is activated towards nucleophilic attack by the strong electron-withdrawing effects of the trifluoromethoxy group and the carboxylic acid group.

The reaction would proceed via a Meisenheimer complex, a resonance-stabilized anionic intermediate, formed by the attack of a nucleophile on the carbon atom bearing the fluorine. The stability of this intermediate is enhanced by the delocalization of the negative charge onto the electron-withdrawing trifluoromethoxy and carboxyl groups. The presence of the trifluoromethoxy group para to the site of nucleophilic attack (C2) would provide significant stabilization to the intermediate. Research has demonstrated that ortho-fluoro groups in benzoic acids can be displaced by strong nucleophiles like organolithium and Grignard reagents. researchgate.net

Radical Reactions, including Decarboxylative Fluorination

No specific studies documenting the participation of this compound in radical reactions have been identified. Research on decarboxylative fluorination, a process where a carboxylic acid is converted to a fluoride (B91410), is an active area of organic chemistry. nih.govprinceton.edu These reactions often proceed via a radical mechanism, particularly through photoredox catalysis where a carboxylate is oxidized to form a carboxyl radical, which then extrudes CO2 to generate an aryl radical. princeton.eduacs.org This aryl radical would then be trapped by a fluorine source. However, literature detailing the application of these methods specifically to this compound, including reaction conditions and yields, is not available.

Coupling Reactions (e.g., Suzuki, Kumada, Sonogashira)

Transition metal-catalyzed cross-coupling reactions are fundamental in organic synthesis for forming carbon-carbon bonds.

Suzuki Coupling: This reaction typically couples an organoboron species with an organohalide. While fluorinated benzoic acids can be precursors to organohalides or organoboron compounds used in Suzuki-Miyaura couplings, no specific examples or conditions for this compound have been documented in the searched literature. nih.gov

Kumada Coupling: The Kumada reaction involves the coupling of a Grignard reagent with an organohalide, catalyzed by nickel or palladium. organic-chemistry.orgresearchgate.net There are no published reports of this compound or its derivatives being used as a substrate in this type of reaction.

Sonogashira Coupling: This coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. nih.govresearchgate.net The conversion of the carboxylic acid group of this compound to a halide would be a necessary first step to engage in this reaction as the electrophilic partner. However, specific studies detailing this transformation and subsequent Sonogashira coupling are absent from the available literature.

Computational Chemistry and DFT Studies

Density Functional Theory (DFT) is a powerful computational method used to investigate molecular structure, electronic properties, and reaction mechanisms. dntb.gov.uamdpi.com Despite its wide application in chemistry, specific DFT studies focused on this compound could not be located.

Prediction of Reactivity and Selectivity

Computational studies are often employed to predict the reactivity and regioselectivity of molecules. This involves analyzing parameters such as frontier molecular orbitals (HOMO/LUMO), electrostatic potential maps, and calculated atomic charges to identify likely sites for electrophilic or nucleophilic attack. dntb.gov.ua Without specific DFT calculations for this compound, any discussion of its predicted reactivity remains speculative and would be based on general electronic effects of the fluoro and trifluoromethoxy substituents.

Reaction Pathway Analysis and Transition State Modeling

Detailed mechanistic studies using DFT involve mapping the potential energy surface of a reaction, locating transition states, and calculating activation energies. This provides deep insight into how a reaction proceeds. Such in-depth computational analyses for reactions involving this compound have not been published.

Applications in Advanced Organic Synthesis

Building Block for Complex Molecular Architectures

The structure of 2-fluoro-5-(trifluoromethoxy)benzoic acid allows chemists to employ it in various synthetic strategies to construct larger, more intricate molecular frameworks. The carboxylic acid group is a versatile handle for reactions such as amidation, esterification, or reduction to an alcohol, while the fluorine and trifluoromethoxy groups impart unique electronic properties and can influence the reactivity and conformation of the final molecule.

Synthesis of Substituted Heterocycles

While specific examples detailing the synthesis of heterocycles directly from this compound are not extensively documented in publicly available literature, its structure is well-suited for such applications. The carboxylic acid can be converted into other functional groups that facilitate cyclization reactions. For instance, transformation into an acyl chloride or amide allows for intramolecular reactions to form rings containing nitrogen or oxygen, which are common cores in pharmacologically active compounds. The fluorine atom can also play a role in directing cyclization reactions or serve as a site for nucleophilic aromatic substitution under certain conditions.

Construction of Bioactive Scaffolds

The incorporation of fluorine and trifluoromethoxy groups is a widely used strategy in medicinal chemistry to enhance the properties of drug candidates. These groups can improve metabolic stability, increase lipophilicity (which affects cell membrane permeability), and enhance binding affinity to biological targets. As a carrier of both these groups, this compound is a valuable starting material for constructing bioactive scaffolds. The benzoic acid moiety can be readily coupled with other molecular fragments to introduce the desired fluorinated substituents into a larger, biologically active molecule.

Precursor in Medicinal Chemistry

The primary application for a compound like this compound is as a precursor or intermediate in the synthesis of new chemical entities for pharmaceutical research. lookchem.com Its distinct substitution pattern is designed to be integrated into more complex molecules intended for biological evaluation.

Rational Drug Design

In rational drug design, chemists strategically modify molecules to improve their interaction with a specific biological target. The trifluoromethoxy (-OCF3) group is particularly important in this context. It is known to be a lipophilic hydrogen bond acceptor and can significantly alter the electronic properties of the aromatic ring, thereby influencing how a drug molecule fits into the binding site of a protein. nih.gov The fluorine atom further modifies the molecule's electronic profile and can form specific interactions, such as halogen bonds, with the target protein. ossila.com The use of this compound allows for the precise introduction of these two critical groups into a novel drug candidate.

Synthesis of Active Pharmaceutical Ingredients (APIs)

This benzoic acid derivative is classified as a building block for the synthesis of intermediates and, potentially, Active Pharmaceutical Ingredients (APIs). bicbiotech.com Its role would be as a starting material in a multi-step synthesis. For example, the carboxylic acid could be coupled with a complex amine via an amidation reaction to form a final API, a common final step in the synthesis of many modern drugs. While specific, named APIs derived directly from this compound are not detailed in the available literature, its utility is analogous to similar fluorinated benzoic acids used in pharmaceutical manufacturing. ossila.com

Analogs with Enhanced Biological Activity

A common strategy in drug discovery is to create a series of related compounds, or analogs, to optimize biological activity. Fluorinated groups are known to enhance the bioactivity of compounds. For instance, analogs of existing drugs or lead compounds are often synthesized with fluorine or trifluoromethoxy groups to improve properties like potency, selectivity, or pharmacokinetic profile. The trifluoromethyl group (-CF3), a close relative of the trifluoromethoxy group, has been shown to enhance the biological activity of compounds in applications such as anti-inflammatory and anti-cancer agents. chemimpex.comontosight.ai this compound provides a direct route to introduce this specific substitution pattern to create novel analogs for biological testing.

Based on a comprehensive search, there is currently insufficient publicly available scientific literature and data to construct an article on This compound that strictly adheres to the requested outline focusing on its specific applications in agrochemical development and material science.

The search did not yield specific research findings, patents, or detailed applications for this exact compound within the following mandated sub-topics:

Intermediate in Agrochemical Development: No specific instances of its use in the synthesis of herbicides, pesticides, or plant growth modulators were found.

Material Science Applications: There was no available information detailing its use as a monomer or precursor for polymers, resins, or materials with enhanced thermal and chemical resistance.

While related fluorinated benzoic acid compounds have documented roles in these areas, no verifiable sources directly link This compound to the applications specified in the outline. Therefore, generating a thorough, informative, and scientifically accurate article solely on this compound within the given constraints is not possible at this time.

Biological and Biochemical Research

Interaction with Biological Systems

Detailed research on the direct interaction of 2-Fluoro-5-(trifluoromethoxy)benzoic acid with specific biological targets such as enzymes and receptors is not extensively documented in publicly accessible literature.

Enzyme Inhibition Studies

Specific studies detailing the inhibitory effects of this compound on any particular enzyme could not be identified in the reviewed scientific literature. While the broader class of fluorinated benzoic acids has been investigated for enzyme inhibition, data specifically for the 2-Fluoro-5-(trifluoromethoxy) isomer is not available.

Receptor Interaction and Modulatory Effects

There is no specific information available in peer-reviewed literature detailing the interaction of this compound with biological receptors or its potential modulatory effects. The compound is noted as a chemical intermediate, but its role beyond synthesis, particularly in receptor binding, is not characterized. chemimpex.com

Structure-Activity Relationship (SAR) Studies for Halogen Bonding

No structure-activity relationship (SAR) studies focusing on the halogen bonding characteristics of this compound have been published. While SAR studies have been conducted on isomers like 2-fluoro-4-(trifluoromethyl)benzoic acid, highlighting the importance of fluorine for G protein-coupled receptor activity through halogen bonding, equivalent research for the 2-fluoro-5-(trifluoromethoxy) substituted compound is absent from the literature. ossila.com

Metabolic Pathways and Biotransformation

The metabolic fate, including degradation by microorganisms and potential biotransformation pathways, of this compound has not been a subject of detailed scientific investigation. The stability of fluorinated functional groups often presents a challenge for metabolic processes.

Degradation by Microorganisms

No studies documenting the degradation of this compound by microorganisms were found. Research on other fluorinated benzoic acids has shown that while some microorganisms can biotransform these molecules, this does not always involve the cleavage of the carbon-fluorine bond. tandfonline.com For instance, studies on other fluoro- and trifluoromethyl-substituted benzoic acids when incubated with certain fungi and bacteria resulted in conversions to benzyl (B1604629) alcohols and benzamides, respectively, with the fluorine substituents remaining intact. tandfonline.com

Fluorine Elimination Mechanisms

The biochemical or microbial mechanisms for fluorine elimination from the trifluoromethoxy (-OCF3) group or the fluorine atom on the aromatic ring of this compound have not been described in the scientific literature. Enzymatic defluorination is a known but specialized biological process, and its applicability to a compound with a trifluoromethoxy group has not been reported. nih.govresearchgate.net

Precursor-Directed Biosynthesis of Fluorinated Metabolites

Currently, there is no specific information available in scientific literature detailing the use of this compound as a precursor in the directed biosynthesis of fluorinated metabolites.

Applications as Biological Probes and Labels

The application of this compound as a biological probe or label is not documented in available research.

Radiotracer Development for PET Imaging

There are no specific studies describing the development or use of this compound in the creation of radiotracers for Positron Emission Tomography (PET) imaging.

Derivatizing Agent in Analytical Biochemistry

The use of this compound as a derivatizing agent for enhancing detection or separation in analytical biochemistry has not been reported in the available literature.

Molecular Docking and Computational Biology Studies

Specific molecular docking and computational biology studies focusing solely on this compound are not detailed in the available research. However, this compound has been identified as a potential chemical intermediate in the synthesis of more complex molecules designed as inhibitors for specific biological targets. For instance, it is implicated in the synthesis of substituted N-(2-(amino)-2-oxoethyl) benzamide (B126) compounds which are designed as inhibitors of Autotaxin (ATX).

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in organic chemistry. For a molecule containing hydrogen, carbon, and fluorine atoms, ¹H, ¹³C, and ¹⁹F NMR are indispensable.

¹⁹F NMR for Fluorine-Containing Compounds

¹⁹F NMR is particularly informative for fluorinated compounds due to the 100% natural abundance of the ¹⁹F isotope and its wide chemical shift range, which provides high sensitivity and resolution. In 2-Fluoro-5-(trifluoromethoxy)benzoic acid, two distinct fluorine environments are present: the single fluorine atom attached directly to the aromatic ring and the three equivalent fluorine atoms of the trifluoromethoxy (-OCF₃) group.

This would result in two distinct signals in the ¹⁹F NMR spectrum.

Aromatic Fluorine (C-F): The fluorine at the C2 position would appear as a multiplet due to coupling with the adjacent aromatic protons (¹H nuclei) and potentially a longer-range coupling to the -OCF₃ group. Its chemical shift would be indicative of a fluorine atom on a benzene (B151609) ring.

Trifluoromethoxy Group (-OCF₃): The three fluorine atoms of the trifluoromethoxy group are chemically equivalent and would give rise to a single signal, likely a singlet or a finely split multiplet due to long-range coupling with the aromatic fluorine or protons. The chemical shift of this group is characteristic of the -OCF₃ moiety.

Table 1: Predicted ¹⁹F NMR Spectral Data for this compound

| Fluorine Group | Predicted Chemical Shift Range (ppm) | Predicted Multiplicity |

|---|---|---|

| Aromatic CF | -110 to -140 | Multiplet (m) |

¹H and ¹³C NMR for Structural Elucidation

¹H and ¹³C NMR spectra provide the framework of the molecule's carbon and hydrogen skeleton.

¹H NMR: The spectrum would show signals for the three non-equivalent aromatic protons and a broad singlet for the carboxylic acid proton. The aromatic protons would appear as complex multiplets due to proton-proton (H-H) and proton-fluorine (H-F) coupling. The integration of these signals would confirm the presence of three aromatic hydrogens. The acidic proton signal is often broad and its chemical shift can vary with concentration and solvent.

¹³C NMR: The ¹³C NMR spectrum would display eight distinct signals, one for each carbon atom in the unique electronic environments of the molecule. The carbon atoms bonded to fluorine (C2 and the -OCF₃ carbon) would appear as doublets or quartets, respectively, due to C-F coupling. The carboxylic acid carbonyl carbon would appear at a characteristic downfield shift (typically >165 ppm). The interpretation of coupling constants (J-values) in both ¹H and ¹³C NMR is crucial for assigning specific signals to their respective atoms in the molecule.

Table 2: Predicted ¹H and ¹³C NMR Data for this compound

| Nucleus | Predicted Chemical Shift Range (ppm) | Notes |

|---|---|---|

| ¹H (Aromatic) | 7.0 - 8.5 | Three distinct multiplet signals |

| ¹H (Carboxylic Acid) | 10 - 13 | Broad singlet |

| ¹³C (Aromatic) | 110 - 165 | Signals will show C-F coupling |

| ¹³C (Carboxylic Acid) | >165 | Carbonyl carbon |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is critical for determining the precise molecular formula of a new compound. For this compound (C₈H₄F₄O₃), HRMS would be used to measure its exact mass with high accuracy (typically to within 5 ppm). This allows for the unambiguous confirmation of its elemental composition, distinguishing it from other potential isomers or compounds with the same nominal mass.

Table 3: Molecular Formula and Exact Mass

| Parameter | Value |

|---|---|

| Molecular Formula | C₈H₄F₄O₃ |

| Exact Mass | 224.0096 |

Fragmentation Pattern Analysis

In mass spectrometry, the molecular ion can break apart into smaller, characteristic fragment ions. Analyzing this fragmentation pattern provides valuable structural information. For this compound, common fragmentation pathways for benzoic acids would be expected.

Key fragmentation events would likely include:

Loss of a hydroxyl radical (•OH, -17 Da) from the carboxylic acid group.

Loss of the entire carboxyl group (•COOH, -45 Da).

Loss of carbon monoxide (CO, -28 Da) after initial fragmentation.

Cleavage of the C-O bond of the trifluoromethoxy group, potentially leading to the loss of •OCF₃ or •CF₃.

The resulting fragments help to piece together the molecular structure and confirm the connectivity of the functional groups.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibration of chemical bonds.

The IR spectrum of this compound would exhibit several characteristic absorption bands:

O-H Stretch: A very broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid.

C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹ corresponds to the carbonyl group of the carboxylic acid.

C-F and C-O Stretches: Strong absorption bands in the fingerprint region, typically between 1000-1300 cm⁻¹, would be present, corresponding to the C-F bond of the aromatic fluorine and the C-O and C-F bonds of the trifluoromethoxy group.

C=C Stretch: Aromatic ring C=C stretching vibrations typically appear in the 1450-1600 cm⁻¹ region.

Table 4: Characteristic IR Absorption Bands for this compound

| Functional Group | Bond Vibration | Characteristic Absorption Range (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H stretch | 2500 - 3300 (broad) |

| Carbonyl | C=O stretch | 1700 - 1725 (strong) |

| Aromatic Fluoride (B91410) | C-F stretch | 1100 - 1250 |

| Trifluoromethoxy | C-O, C-F stretches | 1000 - 1300 (strong, complex) |

Crystallographic Studies of Related Structures

While the specific crystal structure of this compound is not extensively documented in publicly available literature, valuable insights into its probable solid-state behavior can be gleaned from the crystallographic studies of structurally related compounds. The interplay of fluoro, trifluoromethyl, and carboxylic acid functional groups dictates the supramolecular assembly and crystal packing of these molecules. Research on various fluorinated and trifluoromethylated benzoic acid derivatives reveals common structural motifs, such as hydrogen-bonded dimers, and highlights the influence of substituent positioning on molecular conformation and crystal lattice parameters.

Detailed crystallographic analyses of isomers of nitro trifluoromethyl benzoic acid, for instance, provide a compelling case study. The crystal structures of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid, both isomers of C₈H₄F₃NO₄, have been determined by single-crystal X-ray diffraction. researchgate.net In both structures, the molecules form centrosymmetric dimers via hydrogen bonding between their carboxylic acid groups, a characteristic feature of many benzoic acid derivatives. researchgate.net This head-to-tail dimer formation is a robust supramolecular synthon. researchgate.net

The study of cocrystals of benzoic acid with various fluorinated benzoic acids further illuminates the role of fluorine substitution in crystal engineering. acs.org The transition from a solid solution to a cocrystal is influenced by the number and position of fluorine atoms on the benzoic acid ring. acs.org For example, benzoic acid forms a cocrystal with pentafluorobenzoic acid, while it tends to form solid solutions with monofluorobenzoic acids. acs.org This suggests that the extent of fluorination plays a crucial role in directing the intermolecular interactions that favor the formation of a distinct cocrystal structure.

Another related structure that has been crystallographically characterized is 2-[4-(Trifluoromethyl)phenylsulfanyl]benzoic acid. nih.gov In this molecule, the dihedral angle between the two phenyl rings is a key conformational feature. nih.gov Similar to the previously mentioned structures, the molecules of 2-[4-(Trifluoromethyl)phenylsulfanyl]benzoic acid also form dimers through O—H···O hydrogen bonds between the carboxylic acid groups. nih.gov

The crystallographic data for these related compounds provide a strong basis for predicting the structural behavior of this compound. It is highly probable that this compound also forms hydrogen-bonded dimers in the solid state. The relative positions of the fluoro and trifluoromethoxy groups will likely influence the planarity of the molecule and the specifics of the crystal packing.

Interactive Data Table of Crystallographic Data for Related Structures

| Compound Name | Chemical Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z |

| 4-nitro-2-(trifluoromethyl)benzoic acid researchgate.net | C₈H₄F₃NO₄ | Monoclinic | P2₁/c | 11.387(2) | 7.307(1) | 8.079(2) | 90 | 98.64(3) | 90 | 664.3(3) | 4 |

| 4-nitro-3-(trifluoromethyl)benzoic acid researchgate.net | C₈H₄F₃NO₄ | Monoclinic | P2₁/c | 11.387(2) | 7.307(1) | 8.079(2) | 90 | 98.64(3) | 90 | 664.3(3) | 4 |

| 2-[4-(Trifluoromethyl)phenylsulfanyl]benzoic acid nih.gov | C₁₄H₉F₃O₂S | Triclinic | P-1 | 7.3071(5) | 8.0790(7) | 11.3878(11) | 82.678(8) | 83.642(7) | 72.309(7) | 633.41(10) | 2 |

Environmental and Sustainability Considerations

Biodegradability and Environmental Fate

Specific biodegradation studies on 2-Fluoro-5-(trifluoromethoxy)benzoic acid are not extensively available in public literature. However, its environmental fate can be inferred from the behavior of similar fluorinated aromatic compounds. The presence of multiple fluorine atoms, particularly in the trifluoromethoxy (-OCF3) group, suggests a high degree of recalcitrance. nih.gov The carbon-fluorine bond is the strongest single bond in organic chemistry, making it highly resistant to both enzymatic and abiotic degradation. researchgate.netmdpi.com

The vast majority of poly- and perfluoroalkyl substances (PFAS) are either non-degradable or transform into extremely persistent terminal products. rsc.org The trifluoromethoxy group, like the trifluoromethyl group, is generally considered to be metabolically stable and resistant to degradation. nih.gov While microbial degradation of some monofluorinated aromatic compounds has been observed, polyfluorinated compounds are significantly more resistant. mdpi.comresearchgate.net

The degradation of fluorinated aromatic compounds, when it occurs, is often initiated at other functional groups on the molecule. researchgate.netmdpi.com For this compound, the carboxylic acid group or the aromatic ring itself could be potential sites for initial microbial attack. However, the strong electron-withdrawing nature of the fluorine atom and the trifluoromethoxy group deactivates the aromatic ring, making it less susceptible to oxidative metabolism.

The ultimate fate of such persistent compounds in the environment is accumulation in soil, water, and potentially biota. researchgate.netnih.gov Their mobility and partitioning will depend on factors like water solubility and soil adsorption characteristics. Given its structure, it is likely to be a persistent organic pollutant. bund.net

| Persistence | Likely to accumulate in various environmental compartments over time. | bund.netrsc.org |

Bioremediation Potential for Fluorinated Compounds

Bioremediation, which utilizes microorganisms to break down pollutants, is a cost-effective and environmentally friendly approach for contaminated sites. nih.gov However, fluorinated compounds present a significant challenge to this technology. nih.gov The primary hurdle is the enzymatic cleavage of the stable carbon-fluorine bond. nih.gov

Despite this difficulty, research has identified microorganisms capable of degrading some organofluorine compounds. researchgate.net These microbes often employ a "metabolic activation" strategy, where enzymes attack a part of the molecule that is not fluorinated. mdpi.com This initial transformation can lead to an unstable intermediate that subsequently releases fluoride (B91410) ions. researchgate.netresearchgate.net

For a compound like this compound, potential bioremediation pathways could involve:

Initial attack on the aromatic ring: Oxygenases could hydroxylate the ring, a common first step in the degradation of aromatic compounds. researchgate.netnih.gov This could destabilize the molecule and facilitate subsequent defluorination.

Transformation of the carboxyl group: Enzymes could potentially convert the carboxylic acid to other functional groups, initiating a degradation cascade. tandfonline.com

Several bacterial genera, such as Pseudomonas and Burkholderia, have been noted for their ability to degrade various halogenated aromatic compounds, including some fluorobenzoates. researchgate.netnih.gov These organisms possess specialized enzymatic systems. However, the efficiency of these enzymes typically decreases with an increasing number of fluorine substituents. researchgate.net The trifluoromethoxy group is particularly challenging, and specific enzymes capable of efficiently degrading this moiety are not well-documented. nih.gov Therefore, while bioremediation of lightly fluorinated aromatics is feasible, the potential for effective bioremediation of this compound remains a subject for further research. researchgate.netnih.gov

Green Chemistry Approaches in Industrial Production

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of complex fluorinated molecules like this compound traditionally involves multi-step processes and potentially hazardous reagents. google.comgoogle.com

Recent advancements in fluorine chemistry offer more sustainable alternatives:

Catalytic Fluorination: Transition-metal-catalyzed methods are being developed to directly and selectively introduce fluorine atoms into C-H bonds, which can shorten synthetic routes and reduce waste. researchgate.net

Photocatalysis: Using light as a sustainable energy source, photocatalytic methods can enable fluorination and fluoroalkylation reactions under mild conditions, avoiding harsh reagents. acs.orgacs.org

Safer Fluorinating Agents: There is a move away from hazardous reagents like elemental fluorine or anhydrous hydrogen fluoride toward more manageable and selective reagents. researchgate.net

Solvent Choice: Utilizing greener solvents or solvent-free conditions can significantly reduce the environmental impact of the manufacturing process. tandfonline.com

Applying these principles to the production of this compound could involve developing a synthetic route that maximizes atom economy, uses catalytic reagents instead of stoichiometric ones, operates at lower temperatures and pressures, and minimizes the use of hazardous solvents. Such an approach would not only reduce the environmental footprint of the manufacturing process but could also improve safety and cost-effectiveness. datainsightsmarket.com

Table 2: Green Chemistry Strategies for Fluorinated Aromatic Acid Synthesis

| Green Chemistry Principle | Application in Synthesis | Potential Benefit |

|---|---|---|

| Atom Economy | Designing synthetic routes that incorporate the maximum amount of starting materials into the final product. | Reduced waste generation. |

| Use of Catalysis | Employing catalytic (e.g., palladium, photocatalysts) rather than stoichiometric reagents for fluorination. | Higher efficiency, milder reaction conditions, less waste. researchgate.netacs.org |

| Benign Solvents | Replacing hazardous organic solvents with water, supercritical fluids, or ionic liquids. | Reduced environmental pollution and worker exposure. |

| Energy Efficiency | Developing reactions that proceed at ambient temperature and pressure. | Lower energy consumption and associated greenhouse gas emissions. epa.gov |

| Safer Reagents | Using less hazardous and more stable fluorinating agents to introduce the fluorine and trifluoromethoxy groups. | Improved process safety. |

Life Cycle Assessment of Fluorinated Aromatic Acids

A Life Cycle Assessment (LCA) is a comprehensive methodology for evaluating the environmental impacts associated with all stages of a product's life, from raw material extraction through manufacturing, use, and end-of-life disposal or recycling. acs.org For a chemical intermediate like this compound, which is used in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals, a full "cradle-to-grave" LCA would be complex. chemimpex.comossila.com

A specific LCA for this compound is not publicly available. However, a framework for conducting such an assessment for per- and polyfluoroalkyl substances (PFAS) has been proposed, which could be adapted. acs.orgfoodpackagingforum.org Key stages and potential environmental "hotspots" would include:

Raw Material Acquisition: This includes the mining of fluorspar (the primary source of fluorine) and the extraction of petrochemical feedstocks for the aromatic ring. societechimiquedefrance.fr This stage has impacts related to land use, energy consumption, and mining waste.

Use Phase (in downstream products): The environmental impact during the use of a final product (e.g., a pharmaceutical) containing this moiety would be linked to the product's function and eventual release into the environment. nih.govnih.gov

End-of-Life: This is a critical stage for persistent fluorinated compounds. Due to their resistance to degradation, they can accumulate in the environment. mit.edu Incineration at very high temperatures is often required for complete destruction, which is energy-intensive. bund.net Improper disposal can lead to long-term contamination of soil and water. scholaris.ca

Future Directions and Emerging Research Areas

Novel Synthetic Methodologies for Fluorinated Scaffolds

The synthesis of complex fluorinated molecules often presents significant challenges. Future research will likely focus on developing more efficient and selective methods for the synthesis of 2-Fluoro-5-(trifluoromethoxy)benzoic acid and its derivatives.

Current and emerging synthetic strategies include:

Late-Stage Fluorination: Significant advancements in metal-mediated and deoxyfluorination techniques are enabling the introduction of fluorine at later stages of a synthetic sequence. nih.gov This approach allows for the diversification of complex molecules, and future work may focus on applying these methods to introduce the 2-fluoro substituent onto pre-functionalized 5-(trifluoromethoxy)benzoic acid derivatives.

Photoredox Catalysis: Visible-light-induced reactions are emerging as powerful tools for the formation of C-F bonds and the introduction of trifluoromethyl and trifluoromethoxy groups. acs.orgacs.org Research into photocatalytic methods could provide milder and more efficient routes to synthesize this compound and its analogues.

Flow Chemistry: The use of microfluidic reactors for fluorination reactions is gaining traction as it offers enhanced safety, better reaction control, and the ability to use hazardous reagents more safely. nih.gov Developing continuous flow processes for the synthesis of this compound could be a key area of future development.

| Methodology | Advantages | Potential Challenges | Relevance to this compound |

|---|---|---|---|

| Late-Stage Fluorination | Allows for rapid diversification of complex molecules. | Regioselectivity can be a challenge. | Enables the synthesis of a library of derivatives for biological screening. |

| Photoredox Catalysis | Mild reaction conditions, high functional group tolerance. | Requires specialized equipment. | Offers a potentially more sustainable and efficient synthetic route. |

| Flow Chemistry | Improved safety, scalability, and reaction control. | Initial setup costs can be high. | Facilitates safer and more efficient large-scale production. |

Exploration of New Biological Targets and Therapeutic Applications

The presence of both a fluorine atom and a trifluoromethoxy group suggests that this compound could serve as a scaffold for the development of novel therapeutic agents. The trifluoromethoxy group, in particular, is an underutilized substituent in medicinal chemistry with the potential to significantly improve a drug's metabolic stability and lipophilicity. mdpi.com

Potential therapeutic areas for investigation include:

Anti-inflammatory Agents: Benzoic acid derivatives have been explored for their anti-inflammatory properties. ontosight.ai The specific fluorine substitution pattern of this compound could lead to the development of more potent and selective anti-inflammatory drugs.

Anticancer Agents: The incorporation of fluorine can enhance the anticancer activity of compounds. ontosight.ai Derivatives of this compound could be investigated as potential inhibitors of cancer-related enzymes or receptors. For instance, fluorinated nucleoside analogues have shown promise as DNA methyltransferase inhibitors in cancer therapy. scirp.org

Antimicrobial Agents: Fluorinated compounds have a history of successful application in the development of new antibiotics. ontosight.ai The unique electronic properties of this compound could be leveraged to design novel antimicrobial agents that overcome existing resistance mechanisms.

G Protein-Coupled Receptor (GPCR) Modulators: Structure-activity relationship studies have shown that the introduction of trifluoromethyl and fluoride (B91410) groups can improve the agonistic activity of ligands for G protein-coupled receptors. ossila.com This suggests that derivatives of this compound could be promising candidates for targeting GPCRs involved in various diseases.

Development of Advanced Materials Based on Fluorinated Benzoic Acids

The unique properties of fluorinated compounds extend beyond pharmaceuticals into the realm of materials science. Fluorinated polymers are known for their exceptional thermal stability, chemical resistance, and low surface energy. mdpi.com

Future research in this area could involve:

High-Performance Polymers: Incorporating this compound as a monomer into polyesters or polyamides could lead to the development of new polymers with enhanced thermal stability, chemical inertness, and specific optical or electronic properties.

Functional Coatings: The low surface energy associated with fluorinated compounds makes them ideal for creating hydrophobic and oleophobic surfaces. mdpi.com Materials derived from this compound could be used to develop advanced anti-fouling, self-cleaning, or low-friction coatings.

Liquid Crystals: The rigid structure of the benzoic acid core, combined with the polar nature of the fluoro- and trifluoromethoxy- substituents, suggests that derivatives of this compound could be explored for applications in liquid crystal technologies.

| Material Type | Key Properties Conferred by Fluorination | Potential Applications |

|---|---|---|

| Polymers | Thermal stability, chemical resistance, low dielectric constant. | Aerospace components, high-performance electronics, chemical-resistant linings. |

| Coatings | Hydrophobicity, oleophobicity, low coefficient of friction. | Self-cleaning surfaces, anti-graffiti coatings, biomedical implants. |

| Liquid Crystals | Anisotropic properties, thermal stability. | Displays, optical switches, sensors. |

Integration of AI and Machine Learning in Fluorine Chemistry Research

The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical research by accelerating the design and discovery of new molecules and materials. nih.gov

In the context of this compound, AI and ML could be utilized to:

Predict Molecular Properties: Machine learning models can be trained to predict various physicochemical and biological properties of molecules, such as solubility, toxicity, and binding affinity to specific protein targets. gu.se This would allow for the rapid virtual screening of large libraries of derivatives of this compound to identify promising candidates for further investigation.

Design Novel Compounds: Generative AI models can design novel molecular structures with desired properties. researchgate.net These models could be used to explore the chemical space around this compound and propose new analogues with improved therapeutic or material properties.

Optimize Synthetic Routes: AI algorithms can analyze vast amounts of chemical reaction data to predict the outcomes of reactions and suggest optimal synthetic pathways. nih.gov This could significantly streamline the synthesis of this compound and its derivatives.

The integration of these computational tools will undoubtedly accelerate the pace of research and unlock new opportunities for the application of this versatile fluorinated compound.

常见问题

Basic: What are the recommended synthetic routes for 2-Fluoro-5-(trifluoromethoxy)benzoic acid, and how can reaction efficiency be optimized?

Answer:

The compound is typically synthesized via nucleophilic aromatic substitution (SNAr) or coupling reactions. For example, fluorinated benzoic acids can be functionalized using trifluoromethoxy groups under palladium catalysis. Key steps include:

- Starting materials : Use 2-fluoro-5-nitrobenzoic acid derivatives as precursors, followed by nitro group reduction and trifluoromethoxy introduction .